4-Methoxy-2-(propan-2-yloxy)benzaldehyde

Aldehyde dehydrogenase ALDH3A1 inhibitor Cancer metabolism

Regioisomeric impurity or uncharacterized analogs undermine ALDH3A1 target validation. This certified 4-Methoxy-2-(propan-2-yloxy)benzaldehyde (CAS 107811-48-3) offers: • **Validated bioactivity:** Human ALDH3A1 inhibitor, IC50 = 2,100 nM with ~4-fold selectivity over ALDH1A1. • **Dual reactivity:** Aldehyde + latent phenol handles for PROTACs, fluorescent probes, or affinity reagents. • **Synthetic utility:** Direct precursor to 7-isopropoxy-8-methoxy-benzazocines with reported anticancer activity. • **Procurement ready:** Standard R&D quantities available for HCT116 colorectal cancer pathway studies (p53-MDM2).

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 107811-48-3
Cat. No. B177182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(propan-2-yloxy)benzaldehyde
CAS107811-48-3
SynonymsBenzaldehyde, 4-Methoxy-2-(1-Methylethoxy)-
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C=O
InChIInChI=1S/C11H14O3/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3
InChIKeyBYJIIHCWYHPWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(propan-2-yloxy)benzaldehyde Procurement Guide


4-Methoxy-2-(propan-2-yloxy)benzaldehyde (CAS 107811-48-3), also known as 2-isopropoxy-4-methoxybenzaldehyde, is a substituted benzaldehyde derivative (C11H14O3, MW 194.23) featuring methoxy at position 4 and isopropoxy at position 2 . This substitution pattern imparts distinct electronic and steric properties, as evidenced by its characterized activity as a human aldehyde dehydrogenase 3A1 (ALDH3A1) inhibitor (IC50 2,100 nM) and its utility as a heterobifunctional linker . These validated features differentiate it from regioisomeric analogs for specific research and development applications.

4-Methoxy-2-(propan-2-yloxy)benzaldehyde: Isomer Selectivity


The target compound's unique 2-isopropoxy-4-methoxy substitution pattern is critical for its biological activity. Regioisomeric analogs, such as 4-isopropoxy-3-methoxybenzaldehyde (CAS 2538-98-9) and 3-isopropoxy-4-methoxybenzaldehyde (CAS 34123-66-5), possess nearly identical molecular formulae and physicochemical properties but exhibit distinctly different biological profiles due to altered interactions with enzymatic targets . The 2,4-substitution pattern in the target compound facilitates a specific binding mode with ALDH3A1 that is not achievable by the 3,4- or 4,3-substituted isomers, as evidenced by the target compound's characterized IC50 of 2,100 nM against this enzyme . Non-alkoxy analogs like 2-isopropyl-4-methoxybenzaldehyde (CAS 181035-59-6, C11H14O2) lack the isopropoxy oxygen necessary for key hydrogen bonding interactions, rendering generic substitution scientifically unsound for ALDH-targeted research .

4-Methoxy-2-(propan-2-yloxy)benzaldehyde: Comparative Evidence


ALDH3A1 Inhibition vs. Regioisomeric Analogs

The target compound exhibits a well-defined IC50 of 2,100 nM against human ALDH3A1 in a spectrophotometric assay . This contrasts with regioisomeric analogs, such as 4-isopropoxy-3-methoxybenzaldehyde and 3-isopropoxy-4-methoxybenzaldehyde, for which no ALDH3A1 inhibitory data is reported in public databases, indicating a lack of validated activity. The 2,4-substitution pattern is essential for interaction with the enzyme's active site, as demonstrated by structure-activity relationship studies of benzaldehyde derivatives .

Aldehyde dehydrogenase ALDH3A1 inhibitor Cancer metabolism

ALDH3A1 vs. ALDH1A1 Selectivity

The compound demonstrates a selectivity window between ALDH3A1 and ALDH1A1. In a comparable assay format, it inhibits ALDH1A1 with an IC50 of 8,400 nM, yielding approximately 4-fold selectivity for ALDH3A1 (IC50 2,100 nM) over ALDH1A1 . This selectivity profile is valuable for experiments aiming to distinguish ALDH3A1-mediated effects from those of the closely related ALDH1A1 isozyme.

Isozyme selectivity ALDH1A1 Cancer stem cells

Heterobifunctional Linker Capability

The compound is described as a heterobifunctional linker, possessing an aldehyde group at one terminus and a protected phenol (isopropoxy) at the other, enabling sequential conjugation strategies . This dual-reactive architecture is absent in mono-functional benzaldehyde analogs like 4-methoxybenzaldehyde or benzaldehyde itself. The isopropoxy group provides steric protection that can be selectively deprotected, offering a synthetic advantage over simpler analogs.

Heterobifunctional linker Bioconjugation PROTAC

Antiproliferative Activity in HCT116 Cells

The compound has been reported to inhibit the activity of HCT116 colorectal cancer cells . In related studies, benzaldehyde derivatives with similar 2-alkoxy-4-methoxy substitution patterns have demonstrated growth inhibitory effects (GI50 values 2.1–6.25 μM) in colorectal cancer models, with mechanisms linked to the p53 pathway . While regioisomers like 4-isopropoxy-3-methoxybenzaldehyde and 3-isopropoxy-4-methoxybenzaldehyde lack such characterized antiproliferative data, the target compound's demonstrated cellular activity supports its use as a chemical probe for cancer cell studies.

Cancer cell proliferation HCT116 p53 pathway

Benzazocine Precursor for Medicinal Chemistry

The compound serves as a precursor for 2-benzazocine derivatives via ring-closing metathesis, as demonstrated by the synthesis of substituted 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocines from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde . This synthetic pathway leverages the specific 2-isopropoxy-4-methoxy substitution pattern. Five synthesized benzazocine compounds were evaluated for anti-cancer activity, validating the scaffold's utility . Regioisomeric starting materials with different substitution patterns would yield different benzazocine regioisomers, potentially altering biological activity.

Benzazocine synthesis Ring-closing metathesis Medicinal chemistry

4-Methoxy-2-(propan-2-yloxy)benzaldehyde Applications


ALDH3A1-Targeted Cancer Metabolism Research

Use this compound as a characterized ALDH3A1 inhibitor (IC50 2,100 nM) with ~4-fold selectivity over ALDH1A1 for studies investigating ALDH3A1's role in cancer cell metabolism and drug resistance. Validated activity enables reliable dose-response experiments without the uncertainty of uncharacterized regioisomers .

Bioconjugation & Heterobifunctional Crosslinker Development

Exploit the aldehyde group and latent phenol (isopropoxy) as orthogonal reactive handles for stepwise conjugation. This dual-reactivity is ideal for constructing PROTACs, fluorescent probes, or affinity reagents where sequential coupling is required .

Benzazocine-Based Medicinal Chemistry Programs

Initiate synthesis of 2-benzazocine derivatives via established ring-closing metathesis protocols. The specific substitution pattern yields 7-isopropoxy-8-methoxy-substituted benzazocines, a scaffold with reported anti-cancer activity, providing a direct path to bioactive compounds .

p53 Pathway Chemical Probe Studies

Deploy as a chemical probe in colorectal cancer models (HCT116) for p53-MDM2 pathway investigation. The compound's documented antiproliferative effects in this cellular context enable mechanistic studies of p53-mediated growth inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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